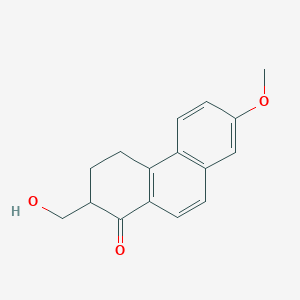
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic compounds using formaldehyde. For instance, the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield hydroxymethyl derivatives . Another method involves the reduction of precursor aldehydes with sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of environmentally friendly solvents and catalysts, as well as scalable reaction conditions, are essential for industrial applications. For example, water-based methods for hydroxymethylation have been developed to reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one exerts its effects depends on its interactions with molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Hydroxymethylphenol: A simpler compound with similar hydroxymethyl functionality.
7-Methoxyphenanthrene: Lacks the hydroxymethyl group but shares the methoxy substitution.
2-Hydroxy-4-methoxybenzaldehyde: Contains both hydroxyl and methoxy groups but differs in the core structure.
Uniqueness
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to the specific combination of hydroxymethyl and methoxy groups on the phenanthrene core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
63347-69-3 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-19-12-4-7-13-10(8-12)2-6-15-14(13)5-3-11(9-17)16(15)18/h2,4,6-8,11,17H,3,5,9H2,1H3 |
InChIキー |
UJVPOJILVSOIGI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C(CC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


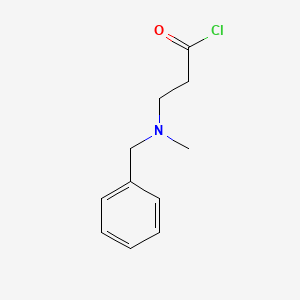
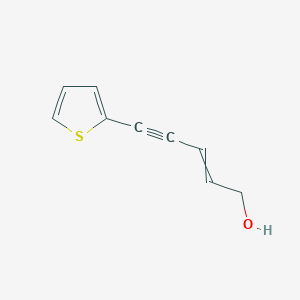
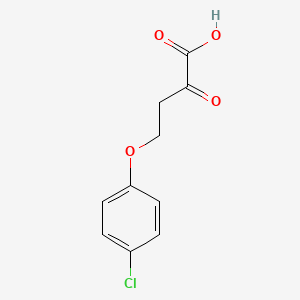
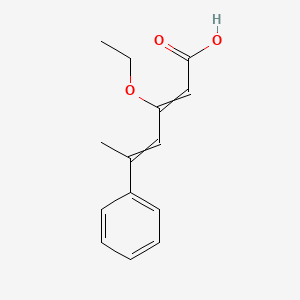
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
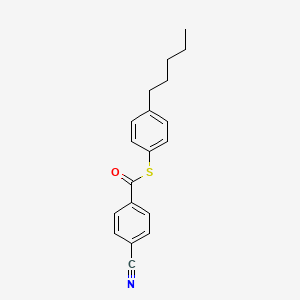
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
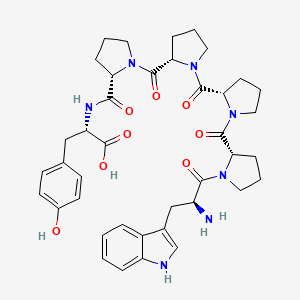

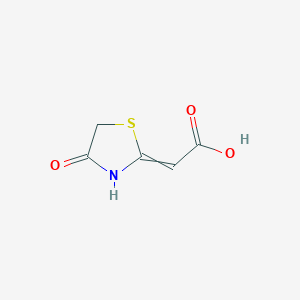
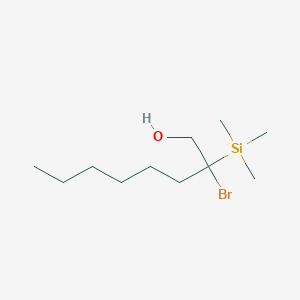
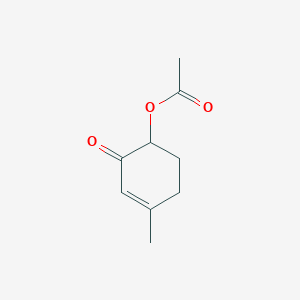
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
